molecular formula C7H5FO4 B6268286 4-fluoro-2,3-dihydroxybenzoic acid CAS No. 823797-30-4

4-fluoro-2,3-dihydroxybenzoic acid

Cat. No. B6268286
CAS RN: 823797-30-4
M. Wt: 172.1
InChI Key:
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Description

“4-fluoro-2,3-dihydroxybenzoic acid” is a type of organic compound that belongs to the class of benzenoids, specifically, the phenols and halophenols . It is also known as 2,3-difluoro-4-hydroxybenzoic acid . The molecular formula of this compound is C7H4F2O3 .


Molecular Structure Analysis

The molecular structure of “4-fluoro-2,3-dihydroxybenzoic acid” can be represented by the SMILES string OC(=O)C1=C(F)C(F)=C(O)C=C1 . This indicates that the compound has a carboxylic acid group (OC=O), two fluorine atoms attached to the benzene ring, and two hydroxyl groups (OH) on the benzene ring.


Physical And Chemical Properties Analysis

“4-fluoro-2,3-dihydroxybenzoic acid” appears as a cream to pale brown powder . It has a melting point between 205-210°C . The compound has an assay (HPLC) of ≥96.0% and an assay (Aqueous acid-base Titration) of ≥96.0 to ≤104.0% .

Safety and Hazards

“4-fluoro-2,3-dihydroxybenzoic acid” is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H301 and precautionary statements of P301 + P310 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-fluoro-2,3-dihydroxybenzoic acid” are not mentioned in the search results, a study on 2,3-dihydroxybenzoate decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao) suggests that engineering decarboxylases with higher carboxylation efficiency could be a promising strategy . This could potentially apply to “4-fluoro-2,3-dihydroxybenzoic acid” as well.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-fluoro-2,3-dihydroxybenzoic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "4-fluorophenol", "2,3-dihydroxybenzoic acid", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Nitration of 4-fluorophenol with nitric acid to yield 4-fluoro-2-nitrophenol", "Step 2: Reduction of 4-fluoro-2-nitrophenol with sodium dithionite to yield 4-fluoro-2-aminophenol", "Step 3: Diazotization of 4-fluoro-2-aminophenol with sodium nitrite and hydrochloric acid to yield 4-fluoro-2-diazoaminophenol", "Step 4: Coupling of 4-fluoro-2-diazoaminophenol with 2,3-dihydroxybenzoic acid in the presence of sodium bicarbonate to yield 4-fluoro-2,3-dihydroxybenzoic acid", "Step 5: Purification of the product by recrystallization from ethanol and drying" ] }

CAS RN

823797-30-4

Molecular Formula

C7H5FO4

Molecular Weight

172.1

Purity

95

Origin of Product

United States

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